

Physicochemical properties of "2-(3-Chlorophenyl)propan-2-amine hydrochloride"

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Compound of Interest

Compound Name:	2-(3-Chlorophenyl)propan-2-amine hydrochloride
CAS No.:	1216523-22-6
Cat. No.:	B1419526

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An In-depth Technical Guide to the Physicochemical Properties of **2-(3-Chlorophenyl)propan-2-amine Hydrochloride**

Foreword: Navigating the Landscape of a Novel Research Chemical

For professionals in drug development and chemical research, the comprehensive characterization of a molecule is the bedrock upon which all subsequent work is built. This guide focuses on **2-(3-Chlorophenyl)propan-2-amine hydrochloride** (CAS No. 17790-50-0), a substituted phenethylamine derivative. It is imperative to state at the outset that this compound is a research chemical with limited publicly available, experimentally validated data. Therefore, this document takes a dual approach: first, it consolidates the available predicted data and information from analogous compounds. Second, and more critically, it serves as a practical whitepaper, detailing the authoritative experimental methodologies required to rigorously determine these properties in your own laboratory setting. This focus on how to generate and validate data, rather than merely reporting unverified numbers, is designed to uphold the highest standards of scientific integrity and empower the researcher.

Molecular Identity and Core Attributes

2-(3-Chlorophenyl)propan-2-amine hydrochloride is structurally related to phentermine and other substituted amphetamines. The presence of a chlorine atom on the phenyl ring and the gem-dimethyl group alpha to the amine are key structural features that dictate its physicochemical behavior.

Table 1: Compound Identification

Identifier	Value	Source
Chemical Name	2-(3-Chlorophenyl)propan-2-amine hydrochloride	-
Synonyms	3-Chloro-alpha,alpha-dimethylphenethylamine HCl	-
CAS Number	17790-50-0	[1]
Molecular Formula	C ₉ H ₁₂ ClN · HCl (or C ₉ H ₁₃ Cl ₂ N)	[2]
Molecular Weight	206.11 g/mol	[2]
Chemical Structure		-
Free Base CAS	13569521	[3]
Free Base Formula	C ₉ H ₁₂ ClN	[3]

| Free Base MW | 169.65 g/mol |[3] |

Physicochemical Properties: Predicted Data and Expert Analysis

While experimental values are the gold standard, high-quality prediction models provide a crucial starting point for experimental design. The data below are derived from computational models and should be treated as estimations pending experimental verification.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Significance in Research & Development
pKa	9.05 ± 0.10	Governs the ionization state of the amine at physiological pH (7.4). A pKa of ~9 indicates the compound will be >98% protonated (cationic) in the bloodstream, impacting receptor binding, cell permeability, and solubility.
Boiling Point	227.0 ± 15.0 °C	Primarily relevant for the free base during synthesis and purification. The hydrochloride salt will likely decompose before boiling.
Aqueous Solubility	High (Expected)	As a hydrochloride salt of a primary amine, high aqueous solubility is anticipated. This is a critical parameter for developing parenteral formulations and for dissolution in bioassays.

| LogP (XlogP) | 2.4 (for free base) | This predicted value suggests moderate lipophilicity for the neutral form of the molecule.[3] The effective lipophilicity (LogD) will be significantly lower at physiological pH due to ionization, favoring aqueous partitioning. |

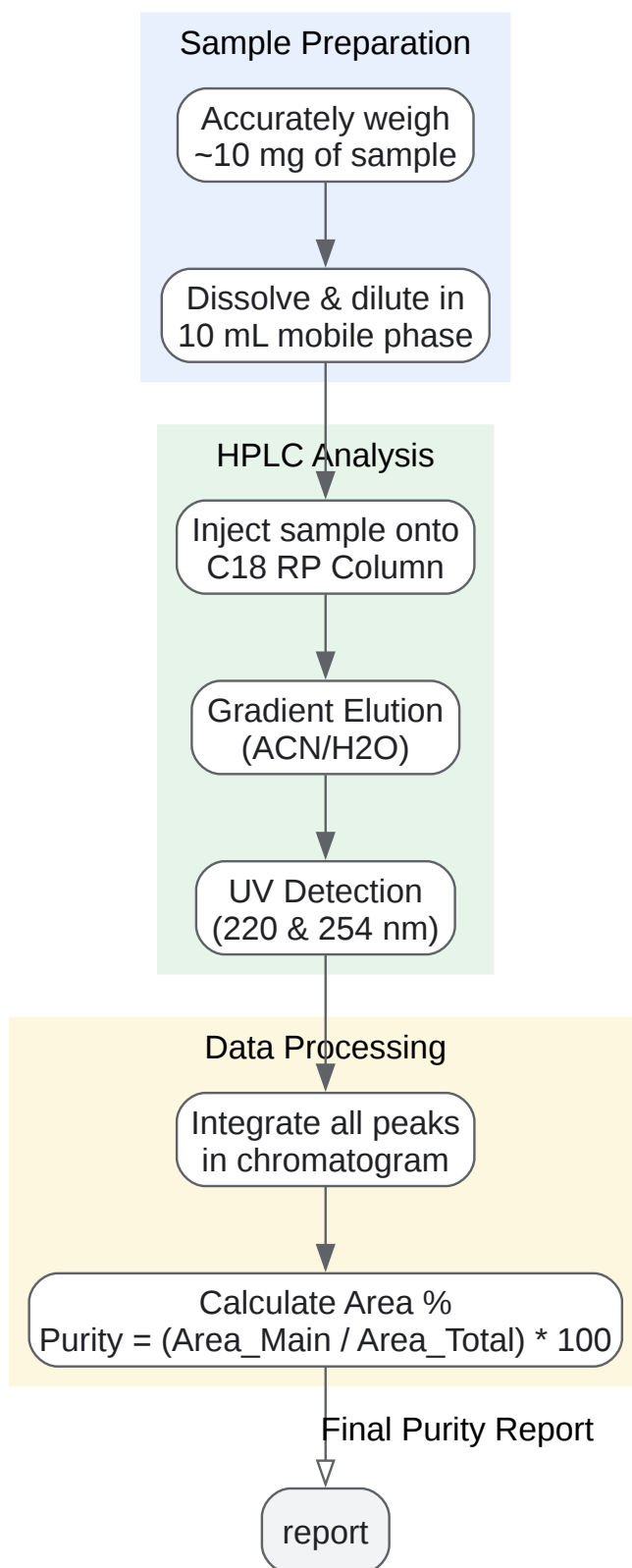
Methodologies for Experimental Characterization

The trustworthiness of any research chemical hinges on its verified identity, purity, and properties. The following sections detail the standard, self-validating protocols for characterizing **2-(3-Chlorophenyl)propan-2-amine hydrochloride**.

Identity and Purity Assessment: A Chromatographic Approach

Purity is not a suggestion; it is a prerequisite for reliable data. A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive purity profile, detecting both non-volatile and volatile impurities. A typical purity specification for a research-grade standard is $\geq 98\%$.^[4]

- Preparation of Standard and Sample Solutions:
 - Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a mobile phase-like diluent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). This ensures peak shape integrity.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Acetonitrile.
 - Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 220 nm and 254 nm. The chlorinated phenyl ring should provide a strong chromophore.
- Analysis:
 - Inject the sample and calculate the area percent of the main peak relative to all other peaks to determine purity. Impurities from synthesis, such as precursors or byproducts, should be identified if possible.^[4]



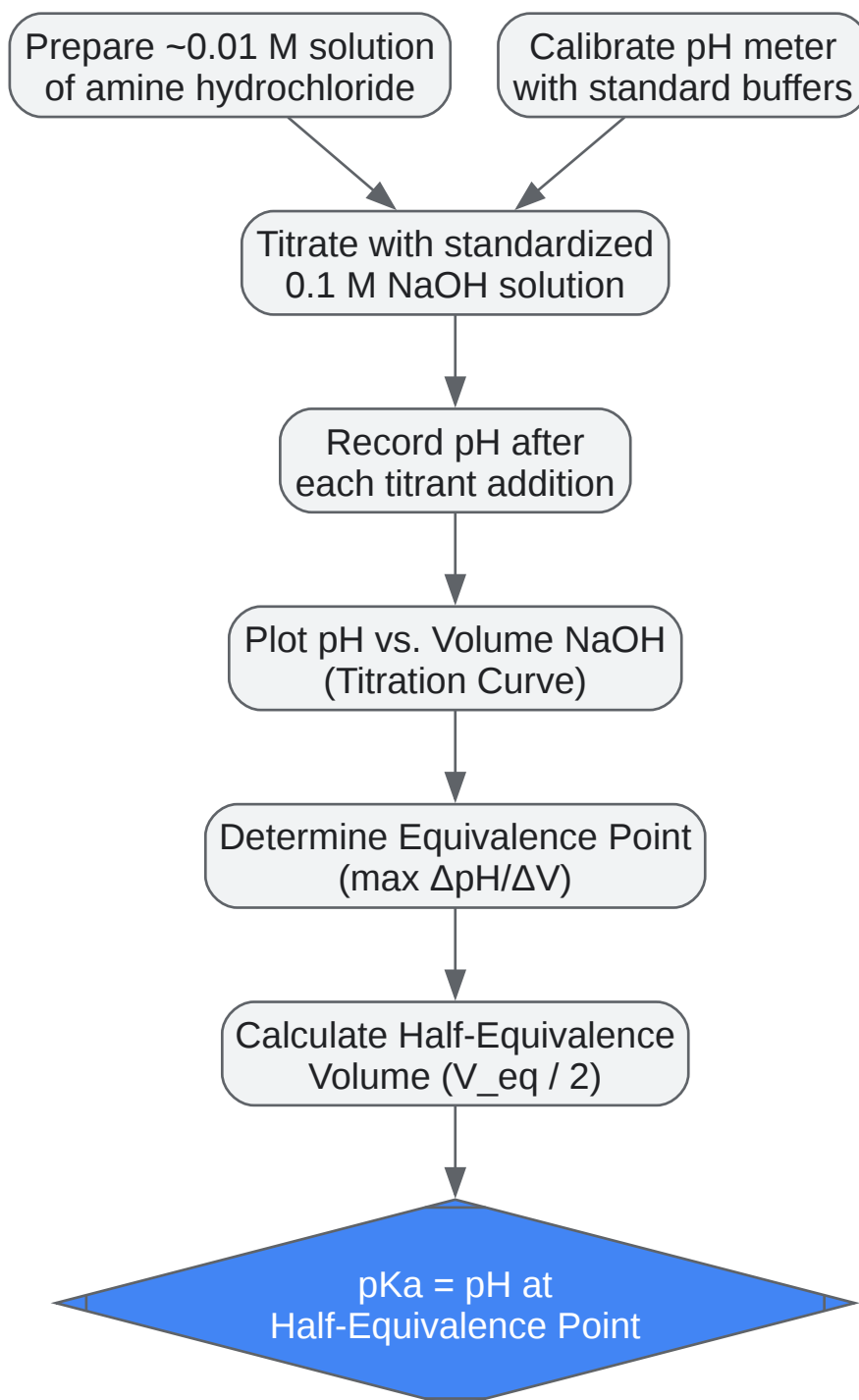
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Caption: Workflow for HPLC-UV Purity Determination.

Acid Dissociation Constant (pKa) Determination

The pKa dictates the charge state of a molecule at a given pH. For an amine, it is the pH at which 50% of the molecules are in the protonated (cationic) form and 50% are in the neutral (free base) form. This property is paramount for predicting in vivo absorption, distribution, and receptor interaction. Potentiometric titration is the definitive method for its determination.

- System Setup: Calibrate a pH electrode using standard buffers (pH 4, 7, 10).
- Sample Preparation: Accurately prepare a ~0.01 M solution of the hydrochloride salt in deionized water or a suitable co-solvent system if solubility is limited.
- Titration:
 - Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).
 - Record the pH value after each incremental addition of the titrant.
- Data Analysis:
 - Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, the first derivative of the curve ($\Delta\text{pH}/\Delta\text{V}$) can be plotted to precisely locate the equivalence point.



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Sources

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